molecular formula C18H17N3O2 B11692986 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone

Cat. No.: B11692986
M. Wt: 307.3 g/mol
InChI Key: VQZCWJKLJGUJMY-UHFFFAOYSA-N
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Description

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with a hydroxyphenyl ethanone moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under basic conditions, followed by cyclization and functional group modifications.

For example, the photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide has been demonstrated to yield the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.

    Receptor Binding: May bind to specific receptors, modulating their activity.

    Signal Transduction: Could interfere with signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C18H17N3O2/c22-14-8-6-13(7-9-14)17(23)12-21-16-5-2-1-4-15(16)20-11-3-10-19-18(20)21/h1-2,4-9,22H,3,10-12H2

InChI Key

VQZCWJKLJGUJMY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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